Journal Name:Materials Technology
Journal ISSN:1066-7857
IF:3.297
Journal Website:http://www.maney.co.uk/index.php/journals/mte/
Year of Origin:0
Publisher:Maney Publishing
Number of Articles Per Year:95
Publishing Cycle:Quarterly
OA or Not:Not
Combinatorial delivery of Ribociclib and green tea extract mediated nanostructured lipid carrier for oral delivery for the treatment of breast cancer synchronising in silico, in vitro, and in vivo studies
Materials Technology ( IF 3.297 ) Pub Date: 2022-08-05 , DOI: 10.1080/1061186x.2022.2104292
AbstractPurpose The current research investigated the development and evaluation of dual drug-loaded nanostructure lipidic carriers (NLCs) of green tea extract and Ribociclib.Method In silico study were performed to determine the effectiveness of combinational approach. The prepared NLCs were subjected to in vitro drug release, lipolysis, haemolysis and cell line studies to assess their in vivo prospect.Results In silico study was done to get docking score of EGCG (−8.98) close to Ribociclib (−10.78) in CDK-4 receptors. The prepared NLCs exhibited particle size (175.80 ± 3.51 nm); PDI (0.571 ± 0.012); and %EE [RBO (80.91 ± 1.66%) and GTE 75.98 ± 2.35%)] respectively. MCF-7 cell lines were used to evaluate the MTT assay, cellular uptake and antioxidant (ROS and SOD) of prepared NLCs. In vitro drug release showed the controlled release up to 72 h. In vitro lipolysis and in vitro haemolysis studies showed the availability of drugs at absorption sites and the greater in vivo prospects of NLCs respectively. Pharmacokinetic study revealed a 3.63-fold and 1.53-fold increment in RBO and GTE bioavailability in female Wistar rats respectively.Conclusion The prominent potential of green tea extract and RBO-loaded NLCs in enhancing their therapeutic efficacy for better treatment of breast cancer.
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Correction
Materials Technology ( IF 3.297 ) Pub Date: 2022-12-07 , DOI: 10.1080/1061186x.2022.2154464
Published in Journal of Drug Targeting (Vol. 31, No. 2, 2023)
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Crafting two-dimensional materials for contrast agents, drug, and heat delivery applications through green technologies
Materials Technology ( IF 3.297 ) Pub Date: 2023-02-09 , DOI: 10.1080/1061186x.2023.2175833
AbstractThe development of two-dimensional (2D) materials for biomedical applications has accelerated exponentially. Contrary to their bulk counterparts, the exceptional properties of 2D materials make them highly prospective for contrast agents for bioimage, drug, and heat delivery in biomedical treatment. Nevertheless, empty space in the integration and utilisation of 2D materials in living biological systems, potential toxicity, as well as required complicated synthesis and high-cost production limit the real application of 2D materials in those advance medical treatments. On the other hand, green technology appears to be one of strategy to shed a light on the blurred employment of 2D in medical applications, thus, with the increasing reports of green technology that promote advanced technologies, here, we compile, summarise, and synthesise information on the biomedical technology of 2D materials through green technology point of view. Beginning with a fundamental understanding, of crystal structures, the working mechanism, and novel properties, this article examines the recent development of 2D materials. As well as 2D materials made from natural and biogenic resources, a recent development in green-related synthesis was also discussed. The biotechnology and biomedical-related application constraints are also discussed. The challenges, solutions, and prospects of the so-called green 2D materials are outlined.
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Evaluating the reliability of tumour spheroid-on-chip models for replicating intratumoural drug delivery: considering the role of microfluidic parameters
Materials Technology ( IF 3.297 ) Pub Date: 2022-09-20 , DOI: 10.1080/1061186x.2022.2119478
AbstractSeveral tumour spheroid-on-chip models have already been proposed in the literature to conduct high throughput drug screening assays. The microfluidic configurations in these models generally depend on the strategies adopted for spheroid formation and entrapment. However, it is not clear how successful they are to mimic in vivo transport mechanisms. In this study, drug transport in different tumour spheroid-on-chip models is numerically investigated under static and dynamic conditions using porous media theory. Moreover, the treatment of a solid tumour at the initial stage of development is modelled using bolus injection and continuous infusion methods. Then, the results of tumour spheroid-on-chip, including drug concentration, cell viability, as well as pressure and fluid shear stress distributions, are compared with those of the solid tumour, assuming identical transport properties in all models. Finally, a new configuration of the microfluidic device along with the optimal drug concentrations is proposed, which can well imitate a given in vivo situation.
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Enhanced antitumor activity induced by a DNA vaccine encoding E7 antigen fused to an ERAD-targeting sequence
Materials Technology ( IF 3.297 ) Pub Date: 2022-08-08 , DOI: 10.1080/1061186x.2022.2107651
AbstractThe endoplasmic reticulum (ER) is a key organelle in cell homeostasis and cell health through antigen presentation to immune cells. Thus, the ER has become a therapeutic target to induce cellular immune responses. We previously reported the antitumor effect of a DNA vaccine that expresses the E7 antigen fused to the cyclooxygenase-2 (COX-2) protein. This inflammation-related enzyme contains a degradation cassette associated with the endoplasmic reticulum-associated degradation (ERAD) pathway. To avoid the use of full-length COX-2 and any risk of adverse effects due to the activity of its catalytic site, we designed new versions of the fusion protein. These new constructs encode the E7 antigen fused to the signal peptide and the ERAD sequence of COX-2 with or without the membrane-binding domain (MBD) as well as deletion of the catalytic site. We evaluated the antigen-specific antitumor effect of these DNA constructs in murine prophylactic and therapeutic cancer models. These assays showed that the ERAD cassette is the minimum sequence in the COX-2 protein that induces an antitumor effect when fused to the E7 antigen with the advantage of eliminating any potential adverse effects from the use of full-length COX-2.
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Epigenetic modulation: Research progress on histone acetylation levels in major depressive disorders
Materials Technology ( IF 3.297 ) Pub Date: 2022-09-20 , DOI: 10.1080/1061186x.2022.2125978
AbstractDepression is a serious mental illness and a prevalent condition with multiple aetiologies. The impact of the current therapeutic strategies is limited and the pathogenesis of the illness is not well understood. According to previous studies, depression onset is influenced by a variety of environmental and genetic factors, including chronic stress, aberrant changes in gene expression, and hereditary predisposition. Transcriptional regulation in eukaryotes is closely related to chromosome packing and is controlled by histone post-translational modifications. The development of new antidepressants may proceed along a new path with medications that target epigenetics. Histone deacetylase inhibitors (HDACis) are a class of compounds that interfere with the function of histone deacetylases (HDACs). This review explores the relationship between HDACs and depression and focuses on the current knowledge on their regulatory mechanism in depression and the potential therapeutic use of HDACis with antidepressant efficacy in preclinical research. Future research on inhibitors is also proposed and discussed.
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Folate receptor-mediated targeted therapy for rheumatoid arthritis by methotrexate-phospholipid complex nano-emulsions
Materials Technology ( IF 3.297 ) Pub Date: 2023-02-07 , DOI: 10.1080/1061186x.2023.2175832
AbstractRheumatoid arthritis (RA) is a common autoimmune and inflammatory disease. Activated macrophages in arthritic joints play a prominent role in the initiation and persistence of RA. Despite great progress in the clinical treatment of RA, poor response and high discontinuation due to systemic toxicity remain unsolved issues, especially the well-known methotrexate (MTX). Therefore, active targeted delivery of therapeutic drugs to pathogenic cells in arthritic joints is essential to increase in situ activity and decrease systemic toxicity. Here, we developed an MTX-loaded macrophage-targeted nano-emulsion (NE) based on the overexpression of folate receptor (FR) on activated macrophages, the inherent high affinity of FR for folate (FA), as well as the property of MTX and phospholipids to form complexes (MTX@PC). Intravenous injection of DID-labelled MTX@PC-FA NEs into adjuvant-induced arthritis (AIA) mice, in vivo images and flow cytometry results revealed that the NEs were highly targeted to inflamed joints and macrophages, respectively. Therapeutic studies suggested that this strategy was conducive to achieve high efficacy and low toxicity of MTX in the treatment of RA. Our research highlights MTX@PC-FA NEs as a potential treatment option for RA targeting the FR-expressed activated macrophages.
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Poly-γ-glutamic acid coating polymeric nanoparticles enhance renal drug distribution and cellular uptake for diabetic nephropathy therapy
Materials Technology ( IF 3.297 ) Pub Date: 2022-07-31 , DOI: 10.1080/1061186x.2022.2106488
AbstractPoor drug distribution and inefficient renal cellular uptake are the major barriers diminishing the efficacy of nanoparticles in renal targeted therapy. We designed the rhein (RH)-loaded poly-γ-glutamic acid (PGA)-coated polycaprolactone-polyethyleneimine nanoparticles (RGPP) to enhance renal drug distribution and cellular uptake via PGA-mediated receptor-ligand interaction with γ-glutamyltranspeptidase (GGT) expressed highly in the kidney. PGA coating not only ensured the stability, sustained drug release, and biocompatibility of RGPP, but also promoted renal cellular uptake via binding with the GGT on the renal cells. Following intravenous administration, PGA coating protects RGPP from recognition by the reticuloendothelial system, resulting in prolonged blood circulation. RGPP enables targeted RH accumulation in the kidneys of streptozotocin-induced diabetic nephropathy (DN) mice, resulting in significant recovery of renal physiological function. The PGA coating strategy opens a new avenue for the management of renal diseases using nanomedicine.
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Neurological manifestations of SARS-CoV-2 infections: towards quantum dots based management approaches
Materials Technology ( IF 3.297 ) Pub Date: 2022-08-08 , DOI: 10.1080/1061186x.2022.2110252
AbstractDeveloping numerous nanotechnological designed tools to monitor the existence of SARS-CoV-2, and modifying its interactions address the global needs for efficient remedies required for the management of COVID-19. Herein, through a multidisciplinary outlook encompassing different fields such as the pathophysiology of SARS-CoV-2, analysis of symptoms, and statistics of neurological complications caused by SARS-CoV-2 infection in the central and peripheral nervous systems have been testified. The anosmia (51.1%) and ageusia (45.5%) are reported the most frequent neurological manifestation. Cerebrovascular disease and encephalopathy were mainly related to severe clinical cases. In addition, we focus especially on the various concerned physiological routes, including BBB dysfunction, which transpired due to SARS-CoV-2 infection, direct and indirect effects of the virus on the brain, and also, the plausible mechanisms of viral entry to the nerve system. We also outline the characterisation, and the ongoing pharmaceutical applications of quantum dots as smart nanocarriers crossing the blood-brain barrier and their importance in neurological diseases, mainly SARS-CoV-2 related manifestations Moreover, the market status, six clinical trials recruiting quantum dots, and the challenges limiting the clinical application of QDs are highlighted.
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A critical review on the role of nanotheranostics mediated approaches for targeting β amyloid in Alzheimer’s
Materials Technology ( IF 3.297 ) Pub Date: 2023-07-19 , DOI: 10.1080/1061186x.2023.2238250
AbstractAlzheimer’s is one of the most common neurodegenerative illnesses that affect brain cellular function. In this disease, the neurons in the brain are considered to be decaying steadily but consistently by the accumulation of amyloid mass, particularly the β-amyloids, amyloid proteins, and Tau proteins. The most responsible amyloid-proteins are amyloid-40 and amyloid-42, which have a high probability of accumulating in excess over the brain cell, interfering with normal brain cell function and triggering brain cell death. The advancement of pharmaceutical sciences leads to the development of Nanotheranostics technology, which may be used to diagnose and treat Alzheimer’s. They are the colloidal nanoparticles functionalised with the therapeutic moiety as well as a diagnostic moiety. This article discusses the prognosis of Alzheimer’s, various nanotheranostics approaches (nanoparticles, quantum dots, aptamers, dendrimers, etc), and their recent advancement in managing Alzheimer’s. Also, various in-vitro and in-vivo diagnostic methodologies were discussed with respect to nanotheranostics.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
13.30 21 Science Citation Index Expanded Not
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